molecular formula C10H21Cl3Si B081148 Decyltrichlorosilane CAS No. 13829-21-5

Decyltrichlorosilane

Cat. No. B081148
CAS RN: 13829-21-5
M. Wt: 275.7 g/mol
InChI Key: HLWCOIUDOLYBGD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Decyltrichlorosilane has a linear molecular structure with the formula CH3(CH2)9SiCl3 . The molecule consists of a decyl (ten carbon) chain attached to a silicon atom, which is in turn bonded to three chlorine atoms .


Physical And Chemical Properties Analysis

Decyltrichlorosilane has a density of 1.0±0.1 g/cm3, a boiling point of 259.6±3.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.7±3.0 kJ/mol and a flash point of 123.7±11.7 °C . The refractive index is 1.456 . It is a clear colourless liquid .

Scientific Research Applications

  • Adsorption at Solid-Liquid Interfaces : Decyltrichlorosilane, when supported on elastomeric polydimethylsiloxane, has been used as a model system to study the adsorption of nonionic surfactants at solid-liquid interfaces. This research has implications for understanding interfacial tension and surface excess at these interfaces (Haidara, Chaudhury, & Owen, 1995).

  • Surface Control in Liquid-Crystal Orientation : Studies involving chemisorbed monolayers of decyltrichlorosilane have explored its use for controlling the orientation of liquid crystals. This research is valuable for applications in display technology and materials science (Geer, Yang, & Frank, 1997).

  • Formation of Self-Assembled Monolayers : Decyltrichlorosilane has been used in the formation of self-assembled monolayers on silicon oxide, influencing the surface energy of the material. This is significant in the development of coatings and interfaces with specific properties (Belgardt, Graaf, Baumgärtel, & Borczyskowski, 2010).

  • Water Movement on Surfaces : Research has shown that a surface gradient in surface free energy created by decyltrichlorosilane can cause water droplets to move uphill. This finding has implications for fluid dynamics and surface engineering (Chaudhury & Whitesides, 1992).

  • Nanosized Membranes Formation : Decyltrichlorosilane has been used in the rapid formation of nanosized polyaniline membranes on glass substrates, which are important in microelectronics and gas separation technologies (Tao, Wang, Wei, & Wu, 2007).

  • Micro-Mechanical Structures Fabrication : The compound has been utilized in a wet-release process for fabricating slender and compliant micro-mechanical structures, demonstrating its importance in the field of microfabrication and MEMS technology (Pamidighantam et al., 2002).

Safety And Hazards

Decyltrichlorosilane is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

trichloro(decyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Cl3Si/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWCOIUDOLYBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884717
Record name Silane, trichlorodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyltrichlorosilane

CAS RN

13829-21-5
Record name Decyltrichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13829-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trichlorodecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013829215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichlorodecyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trichlorodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichlorodecylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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